Ethyl 2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate
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Overview
Description
Ethyl 2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds. The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .
Preparation Methods
The synthesis of ethyl 2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired product . Industrial production methods may involve optimizing these reaction conditions to improve yield, purity, and selectivity.
Chemical Reactions Analysis
Ethyl 2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazolidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development due to its pharmacological properties.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Ethyl 2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate can be compared with other thiazolidine derivatives, such as:
- 2-(3-Ethyl-4-oxothiazolidin-2-ylidene)malononitrile
- Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the ethyl and acetate groups in this compound contributes to its distinct pharmacological profile .
Properties
CAS No. |
36958-87-9 |
---|---|
Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
ethyl 2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C9H13NO3S/c1-3-10-7(11)6-14-8(10)5-9(12)13-4-2/h5H,3-4,6H2,1-2H3 |
InChI Key |
JYTPTLJKVSVQDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CSC1=CC(=O)OCC |
Origin of Product |
United States |
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